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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of
Tinengotinib (TT-00420), a multi-kinase inhibitor, in mouse xenograft models. The protocols
and data presented are compiled from preclinical studies and are intended to guide
researchers in designing and executing in vivo efficacy studies.

Introduction to Tinengotinib

Tinengotinib is a novel, orally available, small-molecule kinase inhibitor with a spectrum-
selective profile. It has demonstrated potent activity against several key signaling pathways
implicated in cancer cell proliferation, survival, and angiogenesis.[1][2][3] Its primary targets
include Aurora kinases A and B, fibroblast growth factor receptors (FGFRs), vascular
endothelial growth factor receptors (VEGFRS), and Janus kinases (JAKSs).[1][2][3] Preclinical
studies have shown its efficacy in various solid tumor models, including triple-negative breast
cancer (TNBC) and cholangiocarcinoma.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of
Tinengotinib in mouse xenograft models.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10827977?utm_src=pdf-interest
https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890131/
https://www.researchgate.net/publication/364372759_Tinengotinib_TT-00420_a_Novel_Spectrum-Selective_Small-Molecule_Kinase_Inhibitor_Is_Highly_Active_Against_Triple-Negative_Breast_Cancer
https://pubmed.ncbi.nlm.nih.gov/36223547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890131/
https://www.researchgate.net/publication/364372759_Tinengotinib_TT-00420_a_Novel_Spectrum-Selective_Small-Molecule_Kinase_Inhibitor_Is_Highly_Active_Against_Triple-Negative_Breast_Cancer
https://pubmed.ncbi.nlm.nih.gov/36223547/
https://www.researchgate.net/publication/364372759_Tinengotinib_TT-00420_a_Novel_Spectrum-Selective_Small-Molecule_Kinase_Inhibitor_Is_Highly_Active_Against_Triple-Negative_Breast_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC10994248/
https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Table 1: In Vivo Efficacy of Tinengotinib in a Triple-Negative Breast Cancer (TNBC) Xenograft

Model
Tumor
Xenograft . Mouse Dosing Growth
Cell Line . Treatment o
Model Strain Schedule Inhibition
(TGI)
] o Strong, dose-
Tinengotinib i
Subcutaneou Female nude Once dalily, dependent
HCC1806 ) (dose- o
s mice oral inhibition
dependent)
observed

Data extracted from a study on the activity of Tinengotinib in TNBC preclinical models.[1]

Table 2: In Vivo Efficacy of Tinengotinib in a Cholangiocarcinoma Patient-Derived Xenograft

(PDX) Model
Xenograft Cancer Mouse Dosing
. Treatment Outcome
Model Type Strain Schedule
Cholangiocar
Subcutaneou  cinoma Female ) o Effective
Tinengotinib
s PDX (FGFR2- BALB/c nude Oral tumor growth
: (15 mg/kg) N
(CC6204) BICC1 mice inhibition
fusion)

Data from a study validating the in vivo effectiveness of Tinengotinib in FGFR2 fusion-driven

cholangiocarcinoma.[4]

Table 3: Preclinical Pharmacokinetic Parameters of Tinengotinib
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Species Administration Route Key Findings

Good oral bioavailability and

Rat Oral dose-dependent exposure.[4]

[5]

Good oral bioavailability and

Dog Oral dose-dependent exposure.[4]

[5]

Pharmacokinetic profiles were established in preclinical animal models.[4][5]

Experimental Protocols

The following are detailed protocols for the administration of Tinengotinib in common mouse
xenograft models.

Protocol for Subcutaneous HCC1806 TNBC Xenograft
Model

Objective: To evaluate the in vivo anti-tumor efficacy of Tinengotinib in a TNBC cell line-
derived xenograft model.

Materials:

HCC1806 human TNBC cell line

Female nude mice

Matrigel (optional, for cell suspension)

Tinengotinib (TT-00420)

Vehicle: 0.5% Methylcellulose (MC)

Calipers for tumor measurement

Procedure:
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e Cell Culture: Culture HCC1806 cells according to standard cell culture protocols.
e Cell Implantation:

o Harvest HCC1806 cells and resuspend them in an appropriate buffer or a mixture with
Matrigel.

o Subcutaneously inoculate 1x1076 HCC1806 cells into the flank of female nude mice.[1]
e Tumor Growth Monitoring:

o Allow tumors to establish and grow to a mean size of approximately 100 mma.

o Measure tumor dimensions twice a week using calipers.[1]

o Calculate tumor volume using the formula: V = (length x width?)/2.
e Drug Administration:

o Prepare Tinengotinib formulation in 0.5% MC vehicle.[1]

o Administer Tinengotinib or vehicle control orally to the mice once daily.[1]
» Efficacy Evaluation:

o Continue treatment and tumor monitoring for the duration of the study.

o At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the tumor
volumes of the treated groups to the vehicle control group.

Protocol for Subcutaneous Cholangiocarcinoma PDX
Model

Objective: To assess the in vivo efficacy of Tinengotinib in a patient-derived xenograft model
of cholangiocarcinoma.

Materials:
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e Cholangiocarcinoma PDX model with FGFR2-BICC1 gene fusion (e.g., CC6204)

e Female BALB/c nude mice

e Tinengotinib (TT-00420)

o Appropriate vehicle for oral administration

 Surgical tools for tumor fragment implantation

o Calipers for tumor measurement

Procedure:

Tumor Implantation:

o Subcutaneously implant tumor fragments from the cholangiocarcinoma PDX model into

the flank of female BALB/c nude mice.[4]

Tumor Growth Monitoring:

o Monitor mice for tumor engraftment and growth.

o Once tumors reach a palpable size, begin regular measurements with calipers.

Drug Administration:

o Prepare Tinengotinib at the desired concentration (e.g., 15 mg/kg).[4]

o Administer Tinengotinib orally to the mice as per the defined schedule.[4]

Efficacy Evaluation:

o Measure tumor volumes regularly throughout the study.

o Calculate the relative tumor volume and tumor growth inhibition (TGI) to determine the

efficacy of the treatment.

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10994248/
https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10994248/
https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10994248/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Visualizations
Signaling Pathways Inhibited by Tinengotinib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Tinengotinib
Administration in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
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xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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